
Ethylenediaminetetraacetic acid tetrasodium salt dihydrate
Overview
Description
Ethylenediaminetetraacetic acid tetrasodium salt dihydrate (EDTA tetrasodium, CAS 10378-23-1) is a water-soluble chelating agent with the molecular formula C₁₀H₁₆N₂Na₄O₁₀ and a molecular weight of 416.2 g/mol . It is widely utilized in scientific and industrial applications due to its ability to sequester divalent and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺), preventing metal-induced degradation or interference in biochemical and chemical processes . Key applications include:
- Cell culture: Stabilizing metal-sensitive enzymes and proteins .
- Material synthesis: Facilitating aluminum removal in MXene production when combined with HF .
- Analytical chemistry: Maintaining reagent purity by eliminating metal contaminants .
Its dihydrate form enhances solubility in aqueous solutions compared to anhydrous variants, making it preferable for laboratory protocols .
Preparation Methods
Detailed Preparation Process
Raw Materials and Initial Reaction
- Starting materials: Ethylenediamine, hydroxyacetonitrile, sodium hydroxide, sodium cyanide (as inhibitor), quadrol (N,N,N′,N′-tetramethyl-1,3-propanediamine), formaldehyde, hydrogen peroxide, sulfuric acid (vitriol oil), and activated carbon.
- Reaction medium: Aqueous sodium hydroxide solution.
Stepwise Synthesis Procedure
Step | Description | Conditions | Purpose/Notes |
---|---|---|---|
1 | Mix quadrol with aqueous sodium hydroxide solution | Room temperature to heating | Prepare alkaline medium |
2 | Add sodium cyanide as inhibitor (molar ratio to hydroxyacetonitrile 1:22-26) | Ambient to heating | Reduce harmful impurities formation |
3 | Under negative pressure (-0.01 to -0.02 MPa), heat to 85–102 °C, slowly drip hydroxyacetonitrile over 3–5 hours | 85–102 °C, vacuum | Controlled reaction to form EDTA tetrasodium raw material solution |
4 | Incubate reaction mixture 20–40 minutes post-addition, then blow air and add formaldehyde over 20–40 minutes | 85–102 °C | Formaldehyde acts as conditioning agent to improve reaction completion |
5 | Cool to 80–90 °C, add hydrogen peroxide, react for 10–30 minutes | 80–90 °C | Oxidative treatment to remove impurities |
6 | Add recovered EDTA tetracid, adjust pH to 9–12 | Controlled pH | Neutralize and optimize solution for next step |
7 | Warm to 96 °C, add sulfuric acid to adjust pH to 6–8, then boil and filter with activated carbon | 96–102 °C | Decolorization and removal of residual impurities |
8 | Concentrate solution to 30–36% tetrasodium EDTA content, adjust pH to 4–5 | 45 °C for crystallization | Crystallize EDTA tetrasodium salt dihydrate |
9 | Filter, wash, and dry product at 78–80 °C | Drying | Obtain white crystalline EDTA tetrasodium salt dihydrate |
Reaction Scheme Highlights
- The reaction primarily converts ethylenediamine and hydroxyacetonitrile in the presence of sodium hydroxide and quadrol to form the tetrasodium salt of EDTA.
- Sodium cyanide acts as an inhibitor to reduce cyanide-related impurities.
- Formaldehyde and hydrogen peroxide are used post-reaction to condition and purify the reaction mixture.
- Acidification with sulfuric acid facilitates crystallization of the tetrasodium salt.
- Activated carbon is employed for decolorizing and removing organic impurities.
Key Process Parameters and Their Effects
Parameter | Range/Value | Impact on Product Quality |
---|---|---|
Temperature during hydroxyacetonitrile addition | 85–102 °C | Ensures controlled reaction kinetics and high yield |
Negative pressure | -0.01 to -0.02 MPa | Enhances reaction efficiency and impurity removal |
Molar ratio of sodium cyanide to hydroxyacetonitrile | 1:22–26 | Minimizes harmful impurities, improves color and purity |
pH during acidification | 4–5 | Optimal for crystallization and purity |
Concentration of tetrasodium EDTA before crystallization | 30–36% | Ensures proper crystal formation and high yield |
Drying temperature | 78–80 °C | Removes moisture without decomposition |
Purity and Yield Data
- Purity of final EDTA tetrasodium salt dihydrate product typically exceeds 99.3%.
- Yield based on quadrol input can reach approximately 80.8%.
- The product is obtained as a white crystalline powder with controlled hydration (dihydrate form).
Summary Table of Preparation Method
Stage | Chemicals Added | Conditions | Outcome |
---|---|---|---|
Initial reaction | Quadrol, sodium hydroxide, sodium cyanide, hydroxyacetonitrile | 85–102 °C, vacuum, 3–5 h addition | Formation of EDTA tetrasodium raw solution |
Conditioning | Formaldehyde, air blowing | 85–102 °C, 0.5–1 h | Completion of reaction, impurity control |
Purification | Hydrogen peroxide, EDTA tetracid, sulfuric acid, activated carbon | 80–102 °C, pH 4–12 | Removal of impurities, pH adjustment |
Crystallization | Concentration, cooling | 45 °C, pH 4–5 | Crystallization of EDTA tetrasodium salt dihydrate |
Drying | Oven drying | 78–80 °C, 2 h | Final product isolation |
Research Findings and Industrial Relevance
- The described process reduces production cost by over 10% compared to earlier methods relying on direct EDTA tetracid synthesis.
- Use of sodium cyanide inhibitor and oxidative purification significantly improves product color and purity.
- The multi-step pH adjustment and activated carbon decolorization ensure removal of residual organic and metal impurities.
- The process is scalable and suitable for industrial manufacture of high-purity EDTA tetrasodium salt dihydrate for applications requiring stringent elemental control.
Chemical Reactions Analysis
Metal Chelation Reactions
Na₄EDTA·2H₂O exhibits strong hexadentate binding to metal ions, forming stable, water-soluble complexes:
The equilibrium for iron(III) chelation:
This high stability enables effective sequestration even at trace metal concentrations .
pH-Dependent Speciation
The ligand’s protonation state governs its reactivity:
pH Range | Predominant Species | Reactivity Profile |
---|---|---|
< 2.0 | H₄EDTA | Low chelation capacity |
2.0–6.2 | H₂EDTA²⁻ | Selective binding to transition metals |
6.2–10.2 | EDTA⁴⁻ | Optimal for alkaline earth metals |
> 10.2 | EDTA⁴⁻ (fully deprotonated) | Broad-spectrum chelation |
In neutral water (pH 7), partial conversion to H₂EDTA²⁻ occurs, reducing efficacy for Ca²⁺/Mg²⁺ but maintaining Fe³⁺ binding .
Decomposition and Stability
Thermal decomposition :
Above 240°C, the compound degrades exothermically, producing:
Violent reactions occur with strong oxidizers (e.g., peroxides) or concentrated acids, releasing toxic gases .
Industrial and Biochemical Reaction Systems
-
Rust removal : 6% solutions dissolve iron oxides via:
\text{Fe}_2\text{O}_3+2\[\text{EDTA}]^{4-}+6\\text{H}^+\rightarrow 2\[\text{Fe}(\text{EDTA})]^-+3\\text{H}_2\text{O}$$[1][6] -
Enzyme inhibition : Chelates Mg²⁺/Ca²⁺ cofactors, suppressing metalloenzyme activity (e.g., DNases) at 1–10 mM concentrations .
-
Photochemical applications : Stabilizes silver halide emulsions in photography by scavenging trace metals .
Scientific Research Applications
Ethylenediaminetetraacetic acid tetrasodium salt dihydrate (tEDTA) is a versatile chemical compound with a wide range of applications across various industries. It functions primarily as a chelating agent, which means it can bind to metal ions, forming stable, water-soluble complexes . This property is crucial in applications such as water treatment, laboratory analysis, and industrial manufacturing . tEDTA is available as several salts, including disodium EDTA, sodium calcium edetate, and tetrasodium EDTA, all of which function similarly .
Water Treatment and Purification
tEDTA is widely used in industrial and municipal water treatment to soften water and prevent mineral build-up in pipes and machinery . By binding to metal ions like calcium and magnesium, tEDTA prevents scale formation and improves overall water quality .
Case Study: In municipal water systems, the addition of tEDTA helps maintain the efficiency of water distribution networks by preventing the accumulation of mineral deposits that can reduce flow rates and increase energy consumption .
Laboratory and Research Applications
In laboratories, tEDTA is employed as a chelating agent in various chemical reactions and analytical procedures . It removes metal ions from solutions, preventing interference in experiments and ensuring accurate results in fields such as biochemistry, molecular biology, and environmental science .
Case Study: tEDTA has been used as a chelating agent to isolate human endometrial stem cells . It is also used in research to study the antimicrobial and anti-encrustation activities to prevent catheter-associated urinary tract infections .
Industrial and Manufacturing Applications
tEDTA is frequently used in industrial processes such as metal cleaning, textile manufacturing, and paper production . It prevents the build-up of metal ions that can affect production efficiency and product quality, making it a crucial ingredient in many manufacturing operations . In the textile industry, tEDTA is utilized as a dye fixative .
Case Study: In metal cleaning processes, tEDTA helps remove rust and scale from metal surfaces by chelating iron ions, preparing the metal for further processing or finishing .
Medical Applications
EDTA and its salt forms are well-established chelating agents used in a range of clinical applications, including the treatment of heavy metal poisoning . The tetrasodium salt form of EDTA (tEDTA) has been reported to exhibit effective antimicrobial and antibiofilm activities . EDTA chelates cations present in bacterial cell walls and in biofilm matrices, leading to their destabilization .
Case Study: Tetrasodium EDTA demonstrates promising capacity for the prevention of struvite crystallization and urinary catheter encrustation through the chelation of Ca2+ and Mg2+ ions in the urine and resultant reduction in crystal formation owing to decreased supersaturation .
Other Applications
Mechanism of Action
Ethylenediaminetetraacetic acid tetrasodium salt dihydrate exerts its effects through chelation, where it binds to metal ions, forming stable complexes. This binding prevents the metal ions from participating in unwanted chemical reactions. The molecular targets of this compound are metal ions such as calcium, magnesium, and iron, which are essential cofactors for various enzymes .
Comparison with Similar Compounds
EDTA Disodium Salt Dihydrate (EDTA-2Na)
- Chelation capacity : Binds fewer metal ions per molecule compared to EDTA tetrasodium due to fewer sodium counterions .
- Applications : Commonly used in soil remediation for heavy metal removal (e.g., copper), though EDTA tetrasodium exhibits higher efficiency in some contexts .
- Research findings : In Cu-contaminated soil, 0.015 M EDTA-2Na achieved 84% removal efficiency, outperforming citric acid and NTA but requiring optimization to balance cost and efficacy .
EDTA Zinc Disodium Salt Hydrate
Molecular formula : C₁₀H₁₂N₂Na₂O₈Zn (CAS 14025-21-9) .
- Unique properties : Incorporates zinc as a central ion, enabling applications in agriculture (micronutrient supplements) and dermatology (antioxidant formulations) .
- Stability : Forms stable complexes with zinc, reducing oxidative stress in biological systems compared to free EDTA salts .
Diethylenetriaminepentaacetic Acid (DTPA)
Molecular formula : C₁₄H₂₃N₃O₁₀ (CAS 67-43-6) .
- Chelation capacity: Five donor atoms vs. four in EDTA, enabling stronger binding to heavy metals (e.g., lanthanides) .
- Applications : Preferred in radiopharmaceuticals and wastewater treatment for high-affinity metal sequestration .
Nitrilotriacetic Acid Trisodium Salt (NTA)
- Efficiency : Lower metal removal efficacy than EDTA in soil remediation (e.g., 84% Cu removal with EDTA vs. <50% with NTA) .
- Environmental impact : More biodegradable than EDTA but less effective in high-metal-load scenarios .
Citric Acid (CIT)
Molecular formula : C₆H₈O₇.
- Chelation mechanism : Weak, pH-dependent binding via carboxyl groups .
- Applications : Eco-friendly alternative for low-level metal contamination, achieving ~50–60% Cu removal in soil .
Data Table: Comparative Analysis of Chelating Agents
Research Findings and Practical Considerations
- Biochemical Stability : EDTA tetrasodium’s dihydrate form enhances solubility in cell culture media, reducing precipitation risks compared to anhydrous forms .
- Environmental Impact : EDTA’s persistence in aquatic systems necessitates careful disposal, whereas CIT and NTA are more sustainable but less effective .
Biological Activity
Ethylenediaminetetraacetic acid tetrasodium salt dihydrate (tEDTA) is a chelating agent widely utilized in various biological and medical applications. Its ability to bind metal ions makes it a valuable compound in both clinical and laboratory settings. This article explores the biological activity of tEDTA, focusing on its mechanisms of action, applications, and relevant research findings.
tEDTA is a white crystalline powder that is highly soluble in water, forming clear solutions at concentrations up to 0.1M. Its molecular formula is with a molecular weight of 416.2 g/mol . The compound functions primarily through chelation, binding to metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe²⁺/Fe³⁺), which is crucial for various biological processes.
Mechanisms of Action:
- Metal Ion Chelation: tEDTA forms stable complexes with metal ions, preventing their participation in biochemical reactions. This property is particularly useful in deactivating metal-dependent enzymes and inhibiting metalloprotein activities .
- Antimicrobial Activity: tEDTA exhibits bacteriostatic effects by destabilizing bacterial cell walls through chelation of essential cations, thus impairing bacterial growth and biofilm formation .
- Inhibition of Crystallization: It prevents the formation of struvite crystals in urine, which can lead to urinary tract obstructions, making it beneficial in managing catheter-associated urinary tract infections (CAUTIs) .
Applications in Medicine and Research
tEDTA has diverse applications across multiple fields, including veterinary medicine, biochemistry, and environmental science.
1. Veterinary Medicine
A study evaluated the efficacy of a 4% tEDTA infusion for treating intraluminal obstruction in cats with subcutaneous ureteral bypass devices. The infusion was successful in relieving obstruction in approximately 68.8% of cases; however, recurrence was noted within an average of 87 days . This highlights the potential utility of tEDTA in veterinary surgical practices.
2. Antimicrobial Properties
Research has demonstrated that tEDTA can inhibit the growth of uropathogens such as Proteus mirabilis by preventing the precipitation of ions that contribute to catheter blockage. In vitro studies showed that tEDTA effectively reduced struvite nucleation and growth, suggesting its role as a preventive agent against CAUTIs .
3. Laboratory Applications
In biochemical research, tEDTA is employed to minimize metal ion contamination in reaction buffers, thereby enhancing the accuracy of assays involving metal-dependent enzymes . Additionally, it serves as a decalcifying agent in histopathology, facilitating the preparation of tissue samples for microscopic examination.
Table 1: Summary of Research Studies on tEDTA
Case Studies
Case Study 1: Use in Urology
In a controlled study involving cats with obstructed ureteral bypass devices, tEDTA infusions were administered to dissolve mineralized materials causing blockages. The protocol involved multiple infusions over several days, demonstrating significant clinical benefits despite some cases experiencing recurrence .
Case Study 2: Antimicrobial Efficacy
A study assessed the antimicrobial properties of tEDTA against common uropathogens. Results indicated that tEDTA not only inhibited bacterial growth but also prevented biofilm formation, suggesting its potential as an adjunct therapy for CAUTIs .
Q & A
Basic Research Questions
Q. How to prepare and standardize EDTA-TetNa·2H₂O solutions for precise metal chelation in experiments?
- Methodology :
- Dissolve EDTA-TetNa·2H₂O in ultrapure water (e.g., Milli-Q) at 0.5–1.45 M, adjusting pH to 10–11 for optimal solubility .
- Standardize using zinc titration:
Add 0.3 g zinc (pre-washed with HCl and acetone) to 5 mL dilute HCl.
Titrate with EDTA solution using bromine TS as an indicator.
Calculate molarity based on Zn equivalence (1 mL of 0.02 M EDTA = 1.308 mg Zn) .
- Critical Data :
Parameter | Value | Reference |
---|---|---|
Solubility (pH 10–11) | 550 mg/mL | |
Stability (0.5 M, pH 8.5) | >6 months at 4°C |
Q. What safety protocols are essential for handling EDTA-TetNa·2H₂O in laboratories?
- Key Practices :
- Use OSHA-compliant PPE: Chloroprene gloves, Tyvek® suits, and full-face respirators with N95 filters during high-exposure tasks .
- Implement engineering controls (e.g., fume hoods) and emergency eyewash stations.
- Monitor airborne concentrations (<1 mg/m³ for particulates).
Q. How does EDTA-TetNa·2H₂O stabilize proteins in cerebrospinal fluid (CSF) proteome studies?
- Mechanism : Chelates divalent cations (Ca²⁺, Mg²⁺) that activate metalloproteases, preventing protein degradation during sample processing .
- Protocol : Add 2–5 mM EDTA-TetNa·2H₂O to CSF samples post-collection and store at -80°C with protease inhibitors .
Advanced Research Questions
Q. How does EDTA-TetNa·2H₂O concentration affect lipid peroxidation assays (e.g., 4-HNE-ELISA)?
- Interference Analysis :
- High EDTA (>5 mM) may chelate Fe²⁺ required for Fenton reactions, artificially lowering 4-HNE adduct detection .
- Mitigation : Optimize EDTA to 1–2 mM and validate with parallel immunohistochemistry .
- Data Comparison :
EDTA (mM) | 4-HNE Signal (Relative) | Tissue Correlation (IHC) |
---|---|---|
1 | 100% | Strong |
5 | 45% | Weak |
Q. How to resolve contradictions in protein stability studies using varying EDTA concentrations?
- Experimental Design :
Test EDTA-TetNa·2H₂O at 0.1–10 mM in buffer systems (e.g., PBS vs. TEAB).
Use circular dichroism (CD) to monitor secondary structure integrity.
Compare with alternative chelators (e.g., EGTA) to isolate EDTA-specific effects .
Q. What strategies optimize EDTA-TetNa·2H₂O for enzymatic assays involving metal-dependent reactions?
- Case Study :
- For alkaline phosphatase, pre-incubate EDTA with reaction buffers to remove contaminant Zn²⁺, then add excess Zn²⁺ (10 µM) to restore activity .
- Critical Parameters :
Enzyme | Optimal EDTA (mM) | Metal Replenishment |
---|---|---|
Taq Polymerase | 0.1–0.5 | Mg²⁺ (1.5–2.5 mM) |
Metalloproteases | 2–5 | None (irreversible inhibition) |
Q. How to assess environmental toxicity of EDTA-TetNa·2H₂O in aquatic models (e.g., Daphnia pulex)?
- Protocol :
- Expose Daphnia to 0.1–100 mg/L EDTA-TetNa·2H₂O for 48 hours.
- Measure LC50 (lethality) and EC50 (immobilization) using OECD guidelines .
- Key Findings :
Parameter | Value | Reference |
---|---|---|
EC50 (48h) | 32 mg/L | |
Biodegradability | Low (persists in groundwater) |
Q. Methodological Notes
- Interference in ICP-MS : EDTA-TetNa·2H₂O may bind trace metals, leading to false negatives. Use microwave digestion with HNO₃ to dissociate complexes .
- Synthesis of Metal-EDTA Complexes : React EDTA-TetNa·2H₂O with metal salts (e.g., FeCl₃) in a 1:1 molar ratio at pH 5–6, followed by lyophilization .
Properties
IUPAC Name |
tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.4Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;;2*1H2/q;4*+1;;/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYNLCYTMRMCGG-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2Na4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058741 | |
Record name | Tetrasodium ethylenediaminetetraacetate dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10378-23-1, 67401-50-7 | |
Record name | Tetrasodium edetate dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010378231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrasodium ethylenediaminetetraacetate dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt, hydrate (1:4:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.294 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, tetrasodium salt, trihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRASODIUM EDETATE DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JGX4KKZ4A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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